2-(4-amino-3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid
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Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- typically involves multi-step reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of solvents such as acetonitrile or methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and imidazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting CDK2, which is crucial for cell cycle regulation.
Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDK2 and induce apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Uniqueness
1H-Pyrazolo[3,4-d]pyrimidine-1-acetic acid, 4-amino-3-(1H-imidazol-2-yl)- stands out due to its potent dual activity against cancer cell lines and CDK2. Compared to similar compounds, it has shown superior cytotoxic activities and significant inhibitory effects on CDK2, making it a promising candidate for further research and development in cancer therapeutics .
Properties
CAS No. |
1215167-14-8 |
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Molecular Formula |
C10H9N7O2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
2-[4-amino-3-(1H-imidazol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C10H9N7O2/c11-8-6-7(9-12-1-2-13-9)16-17(3-5(18)19)10(6)15-4-14-8/h1-2,4H,3H2,(H,12,13)(H,18,19)(H2,11,14,15) |
InChI Key |
HKSGDALDFCEXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C2=NN(C3=NC=NC(=C23)N)CC(=O)O |
Origin of Product |
United States |
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